CCG-203971

Description

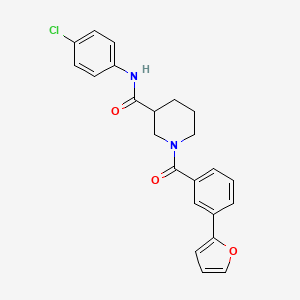

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERLZBNILRVHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CCG-203971: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-203971 is a second-generation small molecule inhibitor that potently targets the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of gene transcription involved in a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and fibrogenesis. Dysregulation of this pathway is implicated in various pathologies such as fibrosis and cancer metastasis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade and experimental workflows.

Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway

The primary mechanism of action of this compound is the disruption of the RhoA/MRTF/SRF signaling cascade.[1] This pathway is initiated by the activation of the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In its inactive state, MRTF-A is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool, due to F-actin polymerization, leads to the release of MRTF-A.[3] Freed from G-actin, MRTF-A translocates to the nucleus, where it acts as a transcriptional co-activator for Serum Response Factor (SRF). The MRTF-A/SRF complex then binds to Serum Response Elements (SRE) in the promoter regions of target genes, driving their transcription.[2]

This compound exerts its inhibitory effect by preventing the nuclear localization of MRTF-A.[4][5] By doing so, it effectively blocks the downstream transcription of SRF-regulated genes, such as those involved in fibrosis and cell migration. While the precise molecular target was initially unknown, recent studies have identified Pirin, an iron-dependent cotranscription factor, as a molecular target for the CCG-1423/CCG-203971 series of compounds.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| Assay | Parameter | Value | Cell Line/Model | Reference |

| SRE-Luciferase Reporter Assay | IC50 | 6.4 µM | RhoA/C-activated cells | [1] |

| SRE.L Reporter Assay | IC50 | 0.64 µM | - | [6][7] |

| Cell Migration Assay | IC50 | 4.2 µM | PC-3 cells | [1] |

| Gene Expression (TGF-β induced MKL1) | Inhibition | Significant at 25 µM | Human dermal fibroblasts | [1] |

| Cell Proliferation (Scleroderma fibroblasts) | Inhibition | 30 µM | Scleroderma dermal fibroblasts | [1] |

| Bleomycin-induced Skin Thickening | Inhibition | Significant (P<0.001) | Mouse model | [1] |

| Bleomycin-induced Collagen Deposition | Inhibition | Significant (P<0.05) | Mouse model | [1] |

Signaling Pathway Diagram

The following diagram illustrates the Rho/MRTF/SRF signaling pathway and the point of intervention by this compound.

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro SRE-Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on RhoA-activated MRTF/SRF-mediated gene transcription.

Methodology:

-

Cell Seeding: Plate 3 x 10^4 cells (e.g., SK-Mel-147) into a 96-well plate.[8]

-

Transfection: Co-transfect the cells with a RhoC expression vector and a modified serum response element (SRE.L) reporter plasmid.[8] The SRE.L promoter is selective for MRTF/SRF and does not respond to TCF/SRF complexes.

-

Treatment: After an appropriate incubation period for transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After the treatment period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration.

In Vivo Bleomycin-Induced Skin Fibrosis Model

This model is used to assess the anti-fibrotic efficacy of this compound in vivo.

Methodology:

-

Animal Model: Use a suitable mouse strain for the study.

-

Induction of Fibrosis: Administer daily intradermal injections of bleomycin (e.g., in 50 µL of DMSO) to a defined area of the mouse's back for a period of 2 weeks.[1] A control group receives vehicle (e.g., PBS + DMSO) injections.

-

Treatment: Administer this compound (e.g., 100 mg/kg twice a day, intraperitoneally) or a vehicle control to the mice for the duration of the bleomycin treatment.[1]

-

Assessment of Skin Thickening: At the end of the treatment period, euthanize the mice and excise the treated skin. Measure the dermal thickness using a caliper or histological analysis.

-

Assessment of Collagen Content: Quantify the collagen content in the skin samples using a hydroxyproline assay.[1]

-

Data Analysis: Compare the dermal thickness and collagen content between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Diagrams

SRE-Luciferase Assay Workflow

Caption: Workflow for the in vitro SRE-Luciferase reporter assay.

Bleomycin-Induced Skin Fibrosis Model Workflow

Caption: Workflow for the in vivo bleomycin-induced skin fibrosis model.

Conclusion

This compound is a potent and specific inhibitor of the Rho/MRTF/SRF signaling pathway. By preventing the nuclear translocation of MRTF-A, it effectively abrogates the transcription of genes involved in key pathological processes such as fibrosis and cancer cell migration. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting this critical signaling cascade. The continued exploration of this compound and similar compounds holds significant promise for the development of novel treatments for a range of fibrotic and metastatic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. plus.labcloudinc.com [plus.labcloudinc.com]

- 8. aacrjournals.org [aacrjournals.org]

CCG-203971: A Technical Guide to the Rho/MRTF/SRF Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-203971 is a second-generation small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene transcription involved in cellular processes such as migration, proliferation, and fibrosis.[3][4] Dysregulation of the Rho/MRTF/SRF axis is implicated in the pathogenesis of various diseases, including systemic sclerosis (scleroderma), pulmonary fibrosis, intestinal fibrosis, and cancer metastasis.[2][4][5][6][7] this compound has demonstrated significant anti-fibrotic and anti-metastatic potential in both in vitro and in vivo models, making it a valuable tool for research and a promising lead compound for therapeutic development.[5][8][9] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

The Rho family of small GTPases (notably RhoA) acts as a molecular switch in response to extracellular stimuli.[2] Activation of RhoA leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin), altering the dynamics of the cytoskeleton.[4][10] This process reduces the cytoplasmic pool of G-actin, which normally sequesters the transcriptional coactivator MRTF-A in the cytoplasm.[4] The release from G-actin allows MRTF-A to translocate to the nucleus, where it binds to the Serum Response Factor (SRF).[4][6] The MRTF/SRF complex then activates the transcription of target genes by binding to Serum Response Elements (SRE) in their promoter regions.[3] These target genes include those encoding for cytoskeletal proteins (e.g., α-smooth muscle actin, α-SMA) and extracellular matrix components (e.g., collagen, connective tissue growth factor, CTGF), which are hallmarks of myofibroblast activation and fibrosis.[5][7]

This compound exerts its inhibitory effect by disrupting this transcriptional signaling pathway.[1][5] It has been shown to prevent the nuclear localization of MRTF-A, thereby blocking the expression of downstream pro-fibrotic and pro-migratory genes.[2][4][6] While the precise molecular target was initially unknown, recent studies using affinity isolation have identified pirin , an iron-dependent co-transcription factor, as a molecular target for the CCG-1423/CCG-203971 series of compounds.[3][11]

Chemical Properties

This compound, with the chemical name N-(4-chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide, was developed as a second-generation inhibitor to improve upon the potency and pharmacokinetic profile of earlier compounds like CCG-1423.[9][10][12]

| Property | Value | Reference |

| Chemical Formula | C23H21ClN2O3 | [5] |

| Molecular Weight | 408.88 g/mol | [5] |

| CAS Number | 1443437-74-8 | [1][5] |

| Appearance | Solid | [1] |

Quantitative Data

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line / System | IC50 | Reference |

| SRE.L Luciferase (RhoA/C-activated) | HEK293T | 6.4 µM | [1] |

| SRE.L Luciferase (Gα12-stimulated) | HEK293T | 0.64 µM | [5] |

| PC-3 Cell Migration | PC-3 (Prostate Cancer) | 4.2 µM | [1] |

| Cell Viability (Cytotoxicity) | WI-38 (Human Lung Fibroblasts) | 12.0 ± 3.99 µM | [10] |

| Cell Viability (Cytotoxicity) | C2C12 (Mouse Myoblasts) | 10.9 ± 3.52 µM | [10] |

| Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | ~25 µM | [13] |

Table 2: In Vivo Efficacy of this compound in Fibrosis Models

| Animal Model | Treatment | Key Outcomes | Reference |

| Bleomycin-induced Dermal Fibrosis (Mouse) | 100 mg/kg, i.p., twice daily for 2 weeks | Significantly suppressed skin thickening (P < 0.001); Blocked collagen deposition (P < 0.05) | [8] |

| Bleomycin-induced Lung Fibrosis (Mouse) | Therapeutically administered | Significantly reduced lung collagen content; Promoted myofibroblast apoptosis | [6] |

| Glaucoma Filtration Surgery (Rabbit) | Local delivery | Increased long-term surgical success by 33% (P < 0.01); Significantly decreased fibrosis and scarring | [13] |

Table 3: Pharmacokinetic and Physicochemical Properties

| Parameter | Value | Notes | Reference |

| Half-life (t1/2) | 1.6 min | In mouse liver microsomes (MLM), indicating high susceptibility to oxidative metabolism. | [5][9] |

| Aqueous Solubility | - | Described as having modest solubility. | [8] |

| ClogP | - | Medicinal chemistry efforts aimed to improve this property. | [9] |

Experimental Protocols

SRE-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the MRTF/SRF complex.

Methodology:

-

Cell Culture: Seed HEK293T cells (3 x 10⁴ cells/well) in a 96-well plate in DMEM with 10% FBS and grow overnight.[4]

-

Transfection: Co-transfect cells with a Rho-family GTPase expression plasmid (e.g., RhoC or Gα12) and an SRE.L-Luciferase reporter plasmid using a suitable transfection reagent like Lipofectamine 2000 in Opti-MEM.[4] The SRE.L promoter is modified to be selective for MRTF/SRF.[3][4]

-

Compound Treatment: After 6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate overnight.[4]

-

Viability Assay (Optional): Before lysis, assess cell viability using an assay like WST-1 to control for cytotoxicity.[4]

-

Luciferase Measurement: Lyse the cells and measure firefly luciferase activity using a commercial luciferase assay system and a luminometer. Normalize luciferase activity to cell viability or a co-transfected control reporter (e.g., Renilla luciferase).[4]

Western Blotting for RhoA Activation and Pathway Proteins

This protocol determines the amount of active, GTP-bound RhoA and the expression levels of other pathway proteins.

Methodology:

-

Cell Lysis: After experimental treatment, wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer (e.g., 1% Triton X-100, 25 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA) supplemented with protease inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

RhoA Pull-Down (for active RhoA):

-

Sample Preparation: Elute the bound proteins from the beads by boiling in 2x Laemmli sample buffer. Prepare total cell lysates (20-50 µg) in parallel to measure total protein expression.[14][16]

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE on a 4-20% gradient gel and transfer to a PVDF or nitrocellulose membrane.[14][17]

-

Immunoblotting:

-

Detection: Visualize protein bands using an ECL detection reagent.[17]

Immunofluorescence for MRTF-A Nuclear Translocation

This method visualizes the subcellular localization of MRTF-A.

Methodology:

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates. Apply experimental treatments (e.g., TGF-β, this compound).

-

Fixation: Fix the cells with 3.7-4% formaldehyde or 10% neutral buffered formalin for 20 minutes at room temperature.[18][19]

-

Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.[19]

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% horse serum, 1% BSA in PBS) for 1 hour.[19]

-

Primary Antibody Incubation: Incubate with a primary antibody against MRTF-A (e.g., 1:100 dilution) overnight at 4°C or for 1-2 hours at room temperature.[19][20]

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 546) for 1 hour at room temperature, protected from light.[19]

-

Counterstaining and Mounting: Counterstain nuclei with DAPI.[19] Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize cells using a confocal or fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio using software like ImageJ to determine the extent of translocation.[18][21]

Bleomycin-Induced Dermal Fibrosis Animal Model

A widely used preclinical model to evaluate anti-fibrotic therapies for scleroderma.[22][23][24]

Methodology:

-

Animal Model: Use C57BL/6J mice.[8]

-

Fibrosis Induction: For 2 weeks, administer daily intradermal injections of bleomycin (e.g., 0.1 mg in PBS) into a defined area on the shaved back of the mice. Control groups receive PBS injections.[8]

-

Compound Administration:

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect skin samples from the injection sites.[8]

-

Fibrosis Assessment:

Conclusion

This compound is a potent, second-generation inhibitor of the Rho/MRTF/SRF signaling pathway. Its ability to reverse the myofibroblast phenotype and prevent fibrosis in multiple preclinical models highlights its therapeutic potential for diseases like systemic sclerosis and other fibrotic conditions.[2][8] Furthermore, its demonstrated efficacy in blocking cancer cell migration and metastasis opens avenues for its investigation as an anti-cancer agent.[1][4] While its pharmacokinetic properties, such as a short half-life in mouse liver microsomes, present challenges for clinical development, ongoing medicinal chemistry efforts have led to analogs with improved stability and solubility.[9][25] this compound remains an invaluable pharmacological tool for dissecting the role of the MRTF/SRF pathway in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. RhoA activation assay [bio-protocol.org]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 18. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MRTF-A controls myofibroblastic differentiation of human multipotent stromal cells and their tumour-supporting function in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Nuclear transport of the serum response factor coactivator MRTF-A is downregulated at tensional homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Animal models in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Animal Models in Systemic Sclerosis: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Identification of Pirin as the Molecular Target of CCG-203971

Audience: Researchers, scientists, and drug development professionals.

Abstract: The small molecule CCG-203971 is a known inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, demonstrating significant anti-fibrotic and anti-metastatic efficacy in preclinical models.[1] Initially discovered through a cell-based pathway screen, its direct molecular target remained elusive for years, hindering further development and a deeper understanding of its mechanism. This document provides a comprehensive technical overview of the pivotal studies that successfully identified Pirin, an iron-dependent nuclear protein, as the direct molecular target of this compound and its chemical analogs.[1][2][3] We detail the affinity isolation-based chemical proteomics strategy, the biophysical and genetic validation experiments, and the downstream signaling consequences of this interaction.

The Rho/MRTF/SRF Signaling Pathway

The Rho/MRTF/SRF pathway is a critical regulator of gene transcription programs involved in cell motility, proliferation, and the expression of cytoskeletal and profibrotic genes.[1] Its dysregulation is implicated in pathologies such as fibrosis and cancer metastasis.[1][4] this compound was developed as a second-generation inhibitor of this pathway, improving upon the initial lead compound, CCG-1423.[1][5] The pathway is initiated by the activation of Rho GTPases, which alters actin dynamics. This change releases MRTF from its sequestration by monomeric G-actin, allowing it to translocate to the nucleus, where it co-activates SRF to drive the transcription of target genes.[1][6]

Target Identification Strategy: Affinity-Based Chemical Proteomics

The definitive identification of the molecular target was achieved through an affinity isolation strategy.[1] This approach utilizes a modified version of the small molecule inhibitor, which is immobilized on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate. These partners are then identified using mass spectrometry.

Experimental Workflow

A more potent analog, CCG-222740, was selected as the chemical scaffold for probe development.[2] A polyethylene glycol (PEG) linker was attached to a position on the molecule that did not compromise its biological activity. This probe was then covalently linked to NHS-agarose beads. The beads were incubated with HEK293T cell lysates to capture binding proteins. A parallel control experiment was performed where the lysate was pre-incubated with a high concentration of the free inhibitor (CCG-222740) to competitively block specific binding to the probe. Proteins enriched in the non-blocked sample compared to the blocked sample were identified as specific binders.

Protocol: Affinity Isolation Coupled with Mass Spectrometry

-

Probe Immobilization: An NHS-activated agarose resin is incubated with the linker-modified CCG-222740 probe overnight at 4°C to allow for covalent coupling. The beads are subsequently washed to remove any unbound probe and blocked to quench remaining reactive sites.

-

Lysate Preparation: HEK293T cells are harvested and lysed in a suitable buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors). The lysate is clarified by centrifugation to remove cellular debris.

-

Affinity Pulldown: The cell lysate is divided into two aliquots. One aliquot is pre-incubated with a high concentration (e.g., 30 µM) of free CCG-222740 ("blocked" sample) for 1 hour at 4°C. The other aliquot serves as the "unblocked" control.

-

Incubation: Both blocked and unblocked lysates are incubated with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: The beads are washed extensively (e.g., 3-5 times) with lysis buffer to remove proteins that are not specifically bound to the probe.

-

Elution: Specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, the gel is stained (e.g., with Coomassie), and relevant bands are excised. The proteins are subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Peptide counts for each identified protein are compared between the unblocked and blocked samples. Proteins showing a significant decrease in peptide counts in the blocked sample are considered specific binding partners.

Validation of Pirin as the Direct Target

Following the identification of Pirin as the top candidate, several orthogonal experiments were conducted to validate this interaction.[1][3]

Proteomics and Biophysical Binding Data

Mass spectrometry analysis revealed Pirin as the protein with the most significant reduction in binding in the competitive blocking experiment.[2] To confirm a direct physical interaction, biophysical techniques were employed. Isothermal titration calorimetry (ITC) and X-ray crystallography demonstrated that analogs of this compound bind directly to recombinant Pirin in vitro.[1][7]

| Table 1: Proteomics and Biophysical Binding Summary | |

| Experiment | Key Finding |

| Affinity Pulldown-MS | Pirin identified as the top candidate with >2-fold differential peptide counts between unblocked and blocked samples.[2] |

| Isothermal Titration Calorimetry (ITC) | Confirmed direct binding of CCG-series compounds to recombinant Pirin.[1] |

| X-ray Crystallography | Solved the co-crystal structure of the analog CCG-257081 bound to Pirin, revealing the binding site.[1] |

Genetic and Pharmacological Validation Data

To link the physical binding of this compound to Pirin with the observed effects on the MRTF/SRF pathway, both genetic and pharmacological approaches were used. Knocking down Pirin expression using siRNA was shown to modulate MRTF-dependent luciferase reporter activity.[1] Furthermore, a structurally unrelated, previously validated Pirin inhibitor, CCT251236, was tested in the same SRE-luciferase assay used to discover the CCG compounds. CCT251236 inhibited the MRTF/SRF pathway and also reduced TGF-β-induced profibrotic gene expression, phenocopying the effects of the this compound series.[1][2]

| Table 2: Summary of Functional Validation Data | |

| Compound / Condition | Assay |

| This compound | SRE.L Luciferase |

| This compound | PC-3 Cell Migration |

| CCG-222740 | SRE.L Luciferase |

| CCT251236 (Pirin Inhibitor) | SRE.L Luciferase |

| siPirin (Pirin Knockdown) | SRE.L Luciferase |

| CCG-222740 / CCG-257081 | TGF-β-induced ACTA2 Expression |

| CCT251236 (Pirin Inhibitor) | TGF-β-induced ACTA2 Expression |

Conclusion

The identification of Pirin as the molecular target of this compound was accomplished through a rigorous, multi-faceted approach. The initial hypothesis generated by affinity-based chemical proteomics was substantiated by direct biophysical binding assays and validated through functional genetic and pharmacological experiments. This body of evidence conclusively demonstrates that this compound exerts its anti-fibrotic and anti-metastatic effects on the Rho/MRTF/SRF pathway through its direct interaction with Pirin. This crucial discovery clarifies the compound's mechanism of action and establishes Pirin as a druggable target for pathologies driven by aberrant MRTF/SRF signaling.

References

- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

CCG-203971 Pirin Inhibitor: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Science, Experimental Validation, and Therapeutic Potential of a Novel Anti-Fibrotic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCG-203971, a potent small-molecule inhibitor of the Pirin protein. Initially identified as an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, subsequent research has pinpointed Pirin as its direct molecular target.[1][2][3][4][5] This document details the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways involved, offering a valuable resource for researchers in fibrosis, oncology, and drug development.

Core Concepts and Mechanism of Action

This compound is a second-generation inhibitor that emerged from a series of compounds, including the initial lead CCG-1423, identified through a cell-based MRTF/SRF-dependent luciferase reporter screen.[1][6] This pathway is a critical regulator of gene expression involved in cell motility, proliferation, and fibrosis.[1] The dysregulation of this pathway is implicated in various diseases, including systemic scleroderma, pulmonary fibrosis, and cancer metastasis.[1][6][7]

Initially, the precise molecular target of this class of compounds was unknown. However, recent affinity isolation-based target identification efforts have successfully identified Pirin, an iron-dependent cotranscription factor, as the direct binding partner of the CCG-1423/CCG-203971 series of compounds.[1][3][4][5] Pirin has been shown to modulate MRTF-dependent gene transcription, and its inhibition by this compound and its analogs leads to the downstream suppression of the Rho/MRTF/SRF pathway.[1][2][3] This, in turn, inhibits the expression of pro-fibrotic and cytoskeletal genes, such as connective tissue growth factor (CTGF), α-smooth muscle actin (α-SMA), and collagen 1 (COL1A2).[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | SRE.L Luciferase | HEK293T | 0.64 µM | [9] |

| This compound | RhoA/C-activated SRE-luciferase | - | 6.4 µM | [2] |

| This compound | PC-3 Cell Migration | PC-3 | 4.2 µM | [2] |

| This compound | Cell Viability (MTS Assay) | WI-38 | 12.0 ± 3.99 µM | [4][10] |

| This compound | Cell Viability (MTS Assay) | C2C12 | 10.9 ± 3.52 µM | [4][10] |

| CCG-222740 | Gα12 driven SRE.L Luciferase | HEK293T | 2.0 µM | [6] |

| CCG-257081 | Gα12 driven SRE.L Luciferase | HEK293T | 2.3 µM | [6] |

| CCG-232601 | SRE.L Luciferase | HEK293T | 0.55 µM | [10] |

Table 2: Biophysical Binding Data of Pirin Inhibitors

| Compound | Technique | KD | Reference |

| CCG-222740 | Isothermal Titration Calorimetry (ITC) | 4.3 µM | [2] |

| CCG-257081 | Isothermal Titration Calorimetry (ITC) | 8.5 µM | [2] |

Table 3: In Vivo Efficacy of this compound and Analogs

| Compound | Animal Model | Dosing | Key Finding | Reference |

| This compound | Bleomycin-induced skin fibrosis (mice) | 100 mg/kg, i.p., twice daily for 2 weeks | Significantly suppressed bleomycin-induced skin thickening and collagen deposition. | [2][6] |

| CCG-257081 | Bleomycin-induced skin fibrosis (mice) | 50 mg/kg/day, oral gavage for 14 days | Significantly reduced skin thickness. | [1] |

| CCG-232601 | Bleomycin-induced dermal fibrosis (mice) | 50 mg/kg, orally | Comparable effect to this compound at a 4-fold higher IP dose. | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

SRE.L Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory activity of compounds on the MRTF/SRF signaling pathway.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used.

-

Reagents:

-

HEK293T cells

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

SRE.L luciferase reporter plasmid

-

Constitutively active Gα12 or RhoA/C expression plasmid (for pathway stimulation)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound or other test compounds dissolved in DMSO

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System)

-

Lysis buffer

-

-

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

-

Co-transfect the cells with the SRE.L luciferase reporter plasmid and the Gα12 or RhoA/C expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells using the provided lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase assay reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

-

Bleomycin-Induced Skin Fibrosis Mouse Model

This in vivo model is widely used to assess the anti-fibrotic efficacy of test compounds.

-

Animal Model: C57BL/6 mice are typically used.

-

Reagents:

-

Bleomycin sulfate

-

Phosphate-buffered saline (PBS) or sterile saline

-

This compound

-

Vehicle for this compound (e.g., DMSO, PEG300, Tween80, ddH2O mixture)

-

-

Protocol:

-

Acclimatize mice for at least one week before the experiment.

-

Induce skin fibrosis by daily subcutaneous injections of bleomycin (e.g., 100 µg in 100 µL of PBS) into a defined area on the shaved backs of the mice for 14 to 28 days. Control mice receive subcutaneous injections of PBS.

-

Administer this compound or its vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and frequency, starting from the first day of bleomycin injections.

-

Monitor the mice daily for any signs of toxicity.

-

At the end of the treatment period, euthanize the mice and collect skin samples from the injection sites.

-

Endpoint Analysis:

-

Histology: Fix skin samples in formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition and assess dermal thickness.

-

Hydroxyproline Assay: Quantify the total collagen content in skin samples using a hydroxyproline assay kit.

-

Immunohistochemistry/Immunofluorescence: Stain for myofibroblast markers such as α-SMA.

-

Quantitative PCR (qPCR): Isolate RNA from skin samples and perform qPCR to measure the expression of fibrotic genes (e.g., Col1a1, Acta2, Ctgf).

-

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.

-

Instrumentation: An isothermal titration calorimeter.

-

Reagents:

-

Purified recombinant Pirin protein.

-

This compound or its analogs dissolved in a matched buffer.

-

Dialysis buffer (e.g., HEPES, NaCl).

-

-

Protocol (General Outline):

-

Dialyze the purified Pirin protein and dissolve the compound in the same buffer to minimize heat of dilution effects.

-

Load the Pirin solution into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

-

The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering detailed insights into the binding mode.

-

Instrumentation: X-ray diffractometer, crystallization robotics (optional).

-

Reagents:

-

Highly purified and concentrated recombinant Pirin protein.

-

This compound analog (e.g., CCG-257081).

-

Crystallization screens and reagents.

-

-

Protocol (General Outline):

-

Co-crystallize the Pirin protein with the compound by mixing them and screening a wide range of crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion).

-

Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

Collect X-ray diffraction data from the crystal using a synchrotron or in-house X-ray source.

-

Process the diffraction data to determine the electron density map.

-

Build and refine the atomic model of the Pirin-compound complex into the electron density map to reveal the precise binding interactions.

-

Conclusion

This compound and its analogs represent a promising class of anti-fibrotic agents with a novel and now validated molecular target, Pirin. The inhibition of Pirin disrupts the pro-fibrotic Rho/MRTF/SRF signaling pathway, leading to a reduction in key markers of fibrosis in both in vitro and in vivo models. This technical guide provides a foundational resource for researchers aiming to further investigate the therapeutic potential of Pirin inhibitors and to design and execute relevant experimental studies. The detailed protocols and compiled quantitative data offer a practical starting point for advancing our understanding of this important signaling pathway and its role in disease.

References

- 1. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cell Migration Assay | Xin Chen Lab [pharm.ucsf.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bleomycin-induced skin fibrosis [bio-protocol.org]

- 11. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

CCG-203971: A Potent Inhibitor of the Rho/MRTF/SRF Pathway with Promising Anti-Fibrotic Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, contribute to a significant portion of mortality worldwide, yet effective therapies remain elusive. A key cellular player in fibrosis is the myofibroblast, which is responsible for excessive collagen deposition. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrotic diseases. CCG-203971 has emerged as a promising small molecule inhibitor with significant anti-fibrotic properties. This technical guide provides a comprehensive overview of the anti-fibrotic activity of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway

This compound exerts its anti-fibrotic effects by targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] This pathway is a central regulator of myofibroblast activation and fibrogenesis.

Signaling Cascade:

-

Activation of RhoA: Pro-fibrotic stimuli, such as Transforming Growth Factor-beta (TGF-β) and lysophosphatidic acid (LPA), or mechanical stress from a stiff extracellular matrix, activate the small GTPase RhoA.[3]

-

Actin Polymerization: Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.

-

MRTF-A Nuclear Translocation: In quiescent cells, MRTF-A is sequestered in the cytoplasm by binding to G-actin. Upon F-actin polymerization, MRTF-A is released and translocates to the nucleus.[1][4]

-

SRF-Mediated Gene Transcription: In the nucleus, MRTF-A acts as a transcriptional co-activator for SRF. The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the expression of pro-fibrotic and cytoskeletal proteins.[5]

-

Inhibition by this compound: this compound disrupts this signaling cascade, preventing the nuclear localization of MRTF-A and subsequent SRF-mediated gene transcription.[1][2] Recent studies have identified the iron-dependent co-transcription factor Pirin as a molecular target of the CCG-1423/CCG-203971 series of compounds.[5]

Quantitative Data on Anti-Fibrotic Activity

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy of this compound

| Cell Type | Assay | Agonist | Outcome Measure | IC50 / Concentration | Result | Reference |

| PC-3 Cells | SRE-Luciferase | RhoA/C | Luciferase Activity | 6.4 µM | Potent inhibition of Rho-activated transcription. | [6] |

| PC-3 Cells | Scratch Wound Assay | - | Cell Migration | 4.2 µM | Inhibition of cancer cell migration. | [6] |

| Human Dermal Fibroblasts | Myofibroblast Transition | TGF-β (10 ng/ml) | α-SMA Expression | 10 µM | Complete blockage of myofibroblast differentiation. | [2] |

| Human Colonic Myofibroblasts | Gene Expression | TGF-β | MKL1 mRNA | 17.5-25 µM | Significant repression of TGF-β-induced MKL1 expression. | [4] |

| Human Colonic Myofibroblasts | Protein Expression | TGF-β | Collagen I Protein | 17.5-25 µM | Reduction of collagen I protein expression to untreated levels. | [4] |

| SSc Dermal Fibroblasts | Proliferation Assay | - | Cell Viability (WST-1) | 30 µM | Inhibition of the increased proliferation rate of SSc fibroblasts. | [6] |

| Normal & IPF Lung Fibroblasts | Protein Expression | TGF-β (2 ng/ml) | Fibronectin | 30 µM | Blockage of basal and TGF-β-induced fibronectin expression. | [7] |

In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosing Regimen | Outcome Measure | Result | Reference |

| C57BL/6J Mice | Bleomycin-Induced Skin Fibrosis | 100 mg/kg i.p., twice daily for 2 weeks | Dermal Thickening | Significant suppression of bleomycin-induced skin thickening (P<0.001). | [2] |

| C57BL/6J Mice | Bleomycin-Induced Skin Fibrosis | 100 mg/kg i.p., twice daily for 2 weeks | Skin Collagen Content (Hydroxyproline) | Significant reduction in collagen deposition. | [2] |

| Murine Models | Bleomycin-Induced Lung Fibrosis | Therapeutically administered | Lung Collagen Content | Significant reduction in lung collagen. | [1] |

| Murine Models | Targeted Type II Alveolar Epithelial Injury | Therapeutically administered | Lung Collagen Content | Significant reduction in lung collagen. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.

Bleomycin-Induced Skin Fibrosis Model

Objective: To assess the in vivo anti-fibrotic efficacy of this compound in a model of dermal fibrosis.

Protocol:

-

Animal Model: C57BL/6J mice are typically used.

-

Induction of Fibrosis: For a two-week study, intradermal injections of bleomycin (e.g., 0.1 mg in PBS) are administered daily to a defined area on the backs of the mice. Control mice receive PBS injections.

-

Treatment: this compound is administered, for example, at a dose of 100 mg/kg via intraperitoneal (i.p.) injection twice daily. The vehicle control group receives the vehicle (e.g., 50 µl of DMSO) on the same schedule.[2]

-

Endpoint Analysis:

-

Dermal Thickening: At the end of the treatment period, skin samples are collected. Dermal thickness is measured from stained tissue sections (e.g., Masson's trichrome).

-

Collagen Content: Skin samples are analyzed for hydroxyproline content, a quantitative measure of collagen.

-

In Vitro Myofibroblast Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of fibroblasts to myofibroblasts.

Protocol:

-

Cell Culture: Primary human dermal fibroblasts are plated onto coverslips in 96-well plates and allowed to adhere.

-

Induction of Differentiation: Cells are treated with a pro-fibrotic stimulus, such as TGF-β (e.g., 10 ng/ml), for a period of 72 hours to induce a myofibroblast phenotype.

-

Treatment: Concurrently with TGF-β stimulation, cells are treated with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).

-

Immunocytochemistry: After the treatment period, cells are fixed.

-

Staining: Myofibroblast differentiation is assessed by staining for α-smooth muscle actin (α-SMA), a key marker. Cell nuclei are counterstained with DAPI.

-

Visualization: Cells are visualized using fluorescence microscopy to assess the expression and organization of α-SMA into stress fibers.

Conclusion and Future Directions

This compound is a potent inhibitor of the Rho/MRTF/SRF signaling pathway with demonstrated anti-fibrotic activity in both in vitro and in vivo models of skin and lung fibrosis.[1][2] Its ability to block a central downstream node in fibrotic signaling makes it an attractive therapeutic candidate. Despite these promising results, this compound has shown modest potency and poor pharmacokinetic properties, which may limit its clinical development.[8][9] Ongoing medicinal chemistry efforts have focused on developing analogs with improved metabolic stability and solubility, such as CCG-232601 and CCG-257081, which have shown comparable or enhanced efficacy in preclinical models.[5][8][9] Further research into these second-generation compounds is warranted to fully evaluate their therapeutic potential for treating a range of fibrotic diseases.

References

- 1. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

CCG-203971 for Scleroderma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor CCG-203971 and its application in preclinical scleroderma research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in relevant assays.

Introduction to this compound and its Target in Scleroderma

Systemic sclerosis (scleroderma, SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. A key pathological event in SSc is the excessive activation of fibroblasts into myofibroblasts, which are hyper-proliferative and deposit large amounts of extracellular matrix, leading to tissue scarring and organ dysfunction.

This compound is a novel small molecule inhibitor that targets the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical downstream integrator of various pro-fibrotic signals and plays a central role in myofibroblast activation.[2] In scleroderma, this pathway is constitutively active in dermal fibroblasts.[3] By inhibiting this pathway, this compound effectively reverses the myofibroblast phenotype and reduces the production of key fibrotic mediators.[2][3]

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The Rho/MRTF/SRF signaling cascade is a crucial regulator of gene transcription involved in cell proliferation, migration, and differentiation. In the context of fibrosis, its activation in fibroblasts leads to their transformation into contractile, matrix-producing myofibroblasts.

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical scleroderma research.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Assay | Value (IC₅₀) | Reference(s) |

| Inhibition of Profibrotic Gene Expression (CTGF, ACTA2, COL1A1) | Human SSc Dermal Fibroblasts | qRT-PCR | ~10 µM | [4] |

| Inhibition of LPA-induced Profibrotic Gene Expression (CTGF, ACTA2, COL1A2) | NIH-3T3 Fibroblasts | qRT-PCR | ~1-3 µM | [3] |

| Inhibition of RhoA/C-activated SRE-luciferase | PC-3 cells | Luciferase Reporter Assay | 6.4 µM |

Table 2: In Vivo Efficacy of this compound in the Bleomycin-Induced Scleroderma Model

| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |

| C57BL/6 Mice | 100 mg/kg, twice daily | Intraperitoneal (IP) | 2 weeks | Prevented bleomycin-induced skin thickening and collagen deposition. | [3] |

| C57BL/6 Mice | Implied ~200 mg/kg | Intraperitoneal (IP) | Not Specified | Efficacy comparable to 50 mg/kg oral dose of the more stable analog, CCG-232601. | [1][5] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Matrix | Value | Significance | Reference(s) |

| Half-life | Mouse Liver Microsomes | 1.6 minutes | Demonstrates very rapid metabolic degradation, explaining the poor in vivo pharmacokinetic profile. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Bleomycin-Induced Dermal Fibrosis Model

This model is a widely used preclinical model to study scleroderma and evaluate the efficacy of anti-fibrotic compounds.

Caption: Experimental workflow for the in vivo bleomycin-induced scleroderma model.

Detailed Protocol:

-

Animal Model: Use C57BL/6 mice, a commonly used strain for this model.

-

Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (typically 100 µL of a 1 mg/mL solution) into a defined area on the shaved backs of the mice.

-

Treatment:

-

Prepare this compound in a suitable vehicle (e.g., DMSO).

-

Administer this compound via intraperitoneal (IP) injection at a dose of 100 mg/kg twice daily.

-

The control group should receive vehicle injections on the same schedule.

-

-

Duration: Continue the bleomycin induction and this compound treatment for 2 weeks.

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and harvest the affected skin tissue.

-

Skin Thickness: Fix a portion of the skin in formalin, embed in paraffin, and perform Masson's trichrome staining on tissue sections. Measure the dermal thickness using microscopy and image analysis software.

-

Collagen Content: Use a separate portion of the skin for a hydroxyproline assay, which provides a quantitative measure of collagen content.

-

Quantitative Real-Time PCR (qRT-PCR) for Profibrotic Gene Expression

This protocol details the measurement of mRNA levels of key fibrotic genes in cultured fibroblasts.

Materials:

-

Primary human dermal fibroblasts (from healthy donors and SSc patients)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., ACTA2, CTGF, COL1A2) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Culture primary human dermal fibroblasts in standard conditions.

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for a specified time (e.g., 24-72 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, primers for the target gene and housekeeping gene, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Hydroxyproline Assay for Collagen Quantification

This colorimetric assay measures the hydroxyproline content in tissue, which is a direct indicator of collagen levels.

Materials:

-

Skin tissue samples

-

Hydrochloric acid (HCl), concentrated

-

Chloramine-T solution

-

Perchloric acid

-

p-Dimethylaminobenzaldehyde (DMAB) solution

-

Hydroxyproline standard

Procedure:

-

Tissue Hydrolysis:

-

Weigh the skin tissue samples.

-

Hydrolyze the tissue in a known volume of concentrated HCl at a high temperature (e.g., 110-120°C) for several hours (e.g., 18-24 hours) to break down the protein into individual amino acids.

-

-

Oxidation:

-

Neutralize the hydrolysates.

-

Add Chloramine-T solution to each sample and standard, and incubate to oxidize the hydroxyproline.

-

-

Color Development:

-

Add perchloric acid to stop the oxidation reaction.

-

Add DMAB solution and incubate at a raised temperature (e.g., 60-65°C) to develop a colored product.

-

-

Measurement:

-

Measure the absorbance of the samples and standards at a specific wavelength (typically around 550-560 nm) using a spectrophotometer.

-

-

Calculation:

-

Generate a standard curve using the hydroxyproline standards.

-

Calculate the hydroxyproline concentration in the tissue samples based on the standard curve and express it as µg of hydroxyproline per mg of wet tissue weight.

-

Conclusion and Future Directions

This compound has demonstrated significant anti-fibrotic potential in preclinical models of scleroderma by targeting the fundamental mechanism of myofibroblast activation. Its utility as a research tool is well-established for investigating the role of the Rho/MRTF/SRF pathway in fibrosis. However, the poor pharmacokinetic profile of this compound, characterized by rapid metabolic degradation, limits its potential as a clinical therapeutic.[1]

Future research efforts are likely to focus on the development of analogs of this compound with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, for potential clinical translation in the treatment of scleroderma and other fibrotic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for effective anti-fibrotic therapies.

References

- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]

The Potential of CCG-203971 in Combating Intestinal Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal fibrosis, a progressive and often debilitating complication of inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Characterized by excessive deposition of extracellular matrix (ECM) proteins, intestinal fibrosis leads to stricture formation, bowel obstruction, and the need for surgical intervention. Current anti-inflammatory therapies have limited efficacy in preventing or reversing this fibrotic process. This has spurred the investigation of novel anti-fibrotic strategies, with a focus on targeting the key cellular and molecular drivers of fibrosis. One such promising target is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a central regulator of myofibroblast activation. CCG-203971, a second-generation small molecule inhibitor of this pathway, has emerged as a potential therapeutic agent for intestinal fibrosis. This technical guide provides an in-depth overview of the preclinical studies on this compound in the context of intestinal fibrosis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway

The Rho/MRTF/SRF signaling pathway is a critical mediator of cellular responses to both biochemical and mechanical cues, playing a pivotal role in myofibroblast differentiation and function.[1] Myofibroblasts are the primary effector cells in fibrosis, responsible for the excessive production of ECM components like collagen.

The activation of this pathway is initiated by various pro-fibrotic stimuli, including Transforming Growth Factor-beta (TGF-β) and increased matrix stiffness, both of which are characteristic features of the fibrotic intestine.[2] These stimuli lead to the activation of the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its binding to G-actin. The depletion of the G-actin pool upon F-actin polymerization leads to the release of MRTF-A, allowing its translocation into the nucleus. Within the nucleus, MRTF-A acts as a transcriptional co-activator for SRF, driving the expression of a suite of pro-fibrotic genes, including those encoding for alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and various collagens.[2]

This compound exerts its anti-fibrotic effects by disrupting this signaling cascade. By inhibiting the nuclear localization of MRTF-A, this compound effectively blocks the transcription of SRF-dependent pro-fibrotic genes, thereby attenuating myofibroblast activation and ECM deposition.[2]

Quantitative Data from In Vitro Studies

Preclinical studies utilizing in vitro models of intestinal fibrosis have provided crucial quantitative data on the efficacy of this compound. These studies typically involve the use of human colonic myofibroblasts stimulated with pro-fibrotic agents like TGF-β or cultured on matrices of varying stiffness to mimic the fibrotic microenvironment.

| Parameter | Cell Line/Model | Treatment/Condition | This compound Concentration | Result | Reference |

| IC50 (SRE-Luciferase Activity) | HEK293T cells | RhoA/C-activated SRE-luciferase assay | 6.4 µM | Potent inhibition of Rho-mediated transcription. | [MedChemExpress data] |

| α-SMA Protein Expression | Human Colonic Myofibroblasts (CCD-18Co) | TGF-β Stimulation | 25 µM | Strong repression of α-SMA expression. | [2] |

| Collagen I Protein Expression | Human Colonic Myofibroblasts (CCD-18Co) | TGF-β Stimulation | 17.5 - 25 µM | Dose-dependent reduction to untreated levels. | [2] |

| MRTF-A Nuclear Localization | Human Colonic Myofibroblasts | Matrix Stiffness and TGF-β Stimulation | Not specified | Inhibition of MRTF-A nuclear localization. | [2] |

Experimental Protocols: In Vitro Models

TGF-β-Induced Fibrogenesis in Human Colonic Myofibroblasts

This protocol is designed to assess the anti-fibrotic potential of compounds in a biochemically-induced model of intestinal fibrosis.

Matrix Stiffness-Induced Fibrogenesis

This protocol assesses the effect of mechanical cues on fibroblast activation and the inhibitory potential of this compound.

In Vivo Studies and Pharmacokinetics

While this compound has shown promise in various in vivo models of fibrosis, including dermal and pulmonary fibrosis, its application in a specific intestinal fibrosis model has been explored in the context of Salmonella-induced inflammation and fibrosis in mice.[3] In this model, prophylactic treatment with this compound demonstrated anti-fibrotic efficacy.

| Parameter | Animal Model | Treatment Regimen | Result | Reference |

| Collagen I Protein Expression | Salmonella typhimurium-infected CBA mice | 100 mg/kg/day for 18 days (prophylactic) | Significant 3-fold repression compared to infected controls. | [3] |

| Fibrotic Gene Expression (COL1A1, IGF-1) | Salmonella typhimurium-infected CBA mice | 100 mg/kg/day for 18 days (prophylactic) | Significant repression compared to infected controls. | [3] |

| Inflammatory Gene Expression (IL-1β, IL-6) | Salmonella typhimurium-infected CBA mice | 100 mg/kg/day for 18 days (prophylactic) | Significant repression compared to infected controls. | [3] |

It is important to note that this compound has been characterized as having modest in vivo potency and poor pharmacokinetic properties, including poor metabolic stability and a short half-life.[4][5] This has led to the development of optimized second-generation analogs, such as CCG-232601, with improved pharmacokinetic profiles.[4]

Experimental Protocol: In Vivo Model

Salmonella-Induced Intestinal Fibrosis Model

This model is relevant for studying the interplay between chronic inflammation and fibrosis.

Conclusion and Future Directions

This compound has demonstrated clear anti-fibrotic potential in preclinical models of intestinal fibrosis by targeting the fundamental mechanism of myofibroblast activation through the Rho/MRTF/SRF pathway. The available data from both in vitro and in vivo studies support its continued investigation as a therapeutic candidate. However, the suboptimal pharmacokinetic profile of this compound highlights the need for further drug development and the evaluation of its more potent and stable analogs. Future research should focus on validating the efficacy of these second-generation inhibitors in robust and clinically relevant models of intestinal fibrosis. Furthermore, a deeper understanding of the long-term safety and efficacy of targeting the Rho/MRTF/SRF pathway will be crucial for the successful translation of this promising anti-fibrotic strategy to the clinic. The continued exploration of compounds like this compound and its derivatives offers hope for the development of the first-in-class therapies that can halt or even reverse the progression of intestinal fibrosis in patients with IBD.

References

- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. graphviz.org [graphviz.org]

The Potent Anti-Metastatic Effect of CCG-203971 in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic melanoma remains a significant clinical challenge, with a pressing need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. This technical guide delves into the preclinical evidence demonstrating the potent anti-metastatic effects of CCG-203971, a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. In vitro and in vivo studies have shown that this compound effectively curtails melanoma cell migration, invasion, and proliferation, culminating in a significant reduction of metastatic burden in preclinical models. This document provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological processes to support further research and development of this promising anti-metastatic agent.

Introduction

The majority of melanoma-related fatalities are a direct consequence of metastasis, the process by which cancer cells disseminate from the primary tumor to form secondary tumors in distant organs.[1] The Rho family of small GTPases, particularly RhoC, has been strongly implicated in driving the aggressive, metastatic phenotype of melanoma.[1] Activation of Rho signaling leads to the nuclear translocation of Myocardin-Related Transcription Factor (MRTF), which in turn co-activates the Serum Response Factor (SRF) to initiate a transcriptional program that promotes cell motility, invasion, and proliferation.[1]

This compound is a second-generation small molecule inhibitor that specifically targets this Rho/MRTF/SRF signaling axis.[2] By preventing the nuclear accumulation and activity of MRTF-A, this compound effectively shuts down the expression of key genes involved in the metastatic cascade.[1] This guide summarizes the critical preclinical data on the efficacy of this compound against melanoma metastasis and provides detailed methodologies for the key experiments that underpin these findings.

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The Rho/MRTF/SRF pathway is a central regulator of actin dynamics and gene expression. In melanoma, its hyperactivation is linked to increased metastatic potential. The signaling cascade is initiated by the activation of Rho GTPases, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A binds to SRF, leading to the transcription of target genes such as MYL9, CYR61, and CTGF, which are involved in cell migration and invasion.[1] this compound disrupts this pathway by inhibiting the nuclear localization and transcriptional activity of MRTF-A.[1]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on melanoma cells.

Table 1: In Vitro Efficacy of this compound on Melanoma Cells

| Parameter | Cell Line | This compound Concentration | Result | Reference |

| RhoC-induced SRE-Luciferase Expression (IC50) | SK-Mel-147 | ~6 µM | 50% inhibition of transcriptional activity | [1] |

| Cell Migration | SK-Mel-147 | 10 µM | ~85-90% reduction | [3] |

| Cell Invasion | SK-Mel-147 | 10 µM | Significant inhibition | [1] |

| Cell Proliferation (72h) | SK-Mel-147 | 10 µM | Significant reduction in cell number | [1] |

| Cell Cycle Arrest | SK-Mel-147 | 10 µM | G1 phase arrest | [1] |

| Clonogenicity | SK-Mel-147 | 10 µM | ~50% reduction in colony number and size | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Melanoma Lung Metastasis

| Parameter | Treatment Group | Result | Reference |

| Number of Metastatic Nodules | This compound (100 mg/kg BID) | ~50% reduction compared to vehicle | [1] |

| Size of Metastatic Nodules | This compound (100 mg/kg BID) | ~75% reduction in size compared to vehicle | [1] |

| Total Lung Tumor Burden | This compound (100 mg/kg BID) | ~7-fold reduction compared to vehicle | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on the methods described in the primary literature and may require optimization for specific laboratory conditions.

Cell Lines and Culture

-

Cell Lines: SK-Mel-147 (high RhoC expressing, highly metastatic) and SK-Mel-19 (low RhoC expressing, less metastatic) human melanoma cell lines.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Luciferase Reporter Assay for MRTF/SRF Activity

This assay quantifies the transcriptional activity of the MRTF/SRF complex.

-

Transfection: Co-transfect melanoma cells with a RhoC expression vector and a Serum Response Element (SRE)-luciferase reporter plasmid.

-

Treatment: Following transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., overnight).

-

Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer.

-

Luminescence Measurement: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the IC50 value for this compound.

Transwell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive capabilities of melanoma cells.

-

Cell Preparation: Starve melanoma cells in serum-free medium for 24 hours prior to the assay.

-

Assay Setup:

-

Migration Assay: Seed the starved cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size) in serum-free medium containing this compound or vehicle. The lower chamber contains medium with a chemoattractant (e.g., 10% FBS).

-

Invasion Assay: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

-

-

Incubation: Incubate the plates for a suitable duration (e.g., 6-24 hours) to allow for cell migration or invasion.

-

Cell Staining and Quantification: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.

-

Analysis: Count the number of stained cells in several random fields under a microscope.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of melanoma cells.

-

Cell Seeding: Seed melanoma cells in multi-well plates at a low density.

-

Treatment: Treat the cells with different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

Cell Counting: At each time point, harvest the cells and count the number of viable cells using a hemocytometer and trypan blue exclusion.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the effect of this compound on the cell cycle distribution of melanoma cells.

-

Cell Treatment: Treat melanoma cells with this compound or vehicle for a specified time (e.g., 72 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Clonogenic Assay

This assay assesses the long-term proliferative capacity and survival of melanoma cells after treatment with this compound.

-

Cell Treatment: Treat melanoma cells with this compound or vehicle for a defined period (e.g., 72 hours).

-

Cell Seeding: After treatment, plate a low number of viable cells (e.g., 200 cells/well) into 6-well plates.

-

Colony Formation: Allow the cells to grow for 7-10 days until visible colonies are formed.

-

Staining and Counting: Fix the colonies with a solution of 3.7% formaldehyde and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

In Vivo Mouse Model of Melanoma Lung Metastasis

This preclinical model evaluates the in vivo efficacy of this compound in inhibiting melanoma metastasis.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID mice) to prevent rejection of human melanoma cells.[1]

-

Cell Injection: Inject a suspension of highly metastatic human melanoma cells (e.g., SK-Mel-147, 2 x 106 cells) intravenously via the tail vein. The cells can be engineered to express a reporter gene like Green Fluorescent Protein (GFP) for easier detection of metastases.[1]

-

Treatment Regimen: Immediately following cell injection, begin treatment with this compound or a vehicle control. A typical regimen is intraperitoneal (I.P.) injection of 100 mg/kg this compound twice daily.[1]

-